molecular formula C20H23N5O3 B2694154 5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-64-5

5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2694154
CAS No.: 899737-64-5
M. Wt: 381.436
InChI Key: HQGMXPOSNAEBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,3-triazole derivative featuring a carboxamide group at position 4, an amino substituent at position 5, and two aromatic moieties: a 3,4-dimethoxyphenyl group linked via the carboxamide nitrogen and a 2,5-dimethylbenzyl group at position 1 of the triazole ring.

Properties

IUPAC Name

5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-5-6-13(2)14(9-12)11-25-19(21)18(23-24-25)20(26)22-15-7-8-16(27-3)17(10-15)28-4/h5-10H,11,21H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGMXPOSNAEBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Dimethoxyphenyl and Dimethylphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents include halogens (Cl₂, Br₂) and nucleophiles (amines, thiols).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents.

    Substitution: Halogens, amines, thiols, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H24N6O4
  • Molecular Weight : 424.461 g/mol
  • CAS Number : 899214-66-5
  • Purity : Typically ≥ 95%

The compound belongs to the triazole family, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. The compound has been reported to exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
Triazole AA4311.98 ± 1.22
Triazole BHepG2<10
Triazole CMCF7<5

The presence of electron-donating groups such as methoxy in the phenyl ring enhances the anticancer activity by improving binding affinity to target proteins involved in tumor growth regulation .

Inhibition of Enzymatic Activity

Triazole compounds are known to inhibit various enzymes related to cancer proliferation and microbial growth. This mechanism is crucial for their anticancer properties, as inhibiting these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .

Modulation of Cellular Pathways

The compound may also affect signaling pathways involved in apoptosis and cell cycle regulation. This modulation can lead to enhanced therapeutic effects, making it a candidate for further development in cancer therapies .

Case Studies and Research Findings

Several studies have investigated the structure-activity relationships (SAR) of triazole derivatives:

  • A study published in ACS Omega focused on the design and synthesis of newer triazole compounds, demonstrating significant anticancer activity against various cell lines with percent growth inhibitions (PGIs) ranging from 51% to 86% .
  • Another research article detailed the synthesis of molecular hybrids containing triazole rings that exhibited enhanced cytotoxicity compared to their non-hybrid counterparts. These findings suggest that combining different pharmacophores can lead to more potent anticancer agents .

Mechanism of Action

The mechanism of action of 5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences

  • Core Heterocycle: The target compound contains a 1,2,3-triazole ring, whereas compounds 3a–3p feature a pyrazole ring.
  • Substituents: Position 5: The target compound has an amino group (-NH₂), contrasting with the chloro (-Cl) substituent in 3a–3p. Aromatic Moieties: The target compound’s 3,4-dimethoxyphenyl and 2,5-dimethylbenzyl groups differ from the phenyl, chlorophenyl, and fluorophenyl substituents in 3a–3p.

Physicochemical Properties

Melting points (mp) for 3a–3p range from 123–183°C, influenced by substituents:

  • 3a (phenyl/phenyl): mp 133–135°C
  • 3d (4-fluorophenyl): mp 181–183°C (higher due to fluorine’s electronegativity) .
    The target compound’s methoxy and methyl groups may reduce mp compared to halogenated analogs due to decreased crystal lattice energy.

Spectroscopic Data

  • NMR: In 3a–3p, the pyrazole proton resonates at δ 8.12 ppm, while chloro substituents lack distinct proton signals. The target’s amino group would likely show a broad singlet near δ 5–6 ppm in DMSO-d₆.
  • Mass Spectrometry : The molecular ion ([M+H]⁺) for 3a–3p ranges from 403.1 to 437.1 m/z . The target compound (C₂₄H₂₇N₅O₃) would have a theoretical [M+H]⁺ of 434.2 m/z, distinguishable from pyrazole analogs.

Crystallographic Characterization

Evidence highlights the use of SHELXL and OLEX2 for crystal structure refinement .

Data Table: Key Properties of Compared Compounds

Compound Core Structure Position 5 Substituent Aryl Substituents Yield (%) Melting Point (°C) [M+H]⁺ (m/z)
Target Compound 1,2,3-Triazole -NH₂ 3,4-Dimethoxyphenyl, 2,5-Dimethylbenzyl N/A N/A 434.2 (calc)
3a Pyrazole -Cl Phenyl, Phenyl 68 133–135 403.1
3c Pyrazole -Cl p-Tolyl, Phenyl 62 123–125 417.1
3d Pyrazole -Cl 4-Fluorophenyl, Phenyl 71 181–183 421.0

Biological Activity

5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Its unique structure integrates a triazole ring with various functional groups that potentially confer diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

Structural Formula

C20H23N5O3\text{C}_{20}\text{H}_{23}\text{N}_{5}\text{O}_{3}

This molecular structure includes:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Dimethoxyphenyl Group : Enhances solubility and biological interactions.
  • Dimethylphenyl Group : Potentially contributes to hydrophobic interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The mechanisms include:

  • Hydrogen Bonding : Interactions with enzymes or receptors.
  • Hydrophobic Interactions : Facilitating binding to lipid membranes or protein pockets.
  • Covalent Bonding : Potentially modifying target proteins.

These interactions can modulate the activity of various enzymes and receptors, leading to therapeutic effects.

Antiparasitic Activity

A study highlighted the optimization of a series of 5-amino-1,2,3-triazole derivatives for treating Chagas' disease caused by Trypanosoma cruzi. The optimized compounds demonstrated significant suppression of parasite burden in mouse models. The promising results indicated improved potency and metabolic stability compared to existing treatments like benznidazole and nifurtimox .

Anticancer Activity

Research into triazole derivatives has shown that compounds with similar structural features exhibit anticancer properties. The presence of specific substituents on the triazole ring can enhance their cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against human liver carcinoma (HepG2) and colorectal cancer (HT29) cells .

Case Study 1: Chagas Disease

In a phenotypic high-content screening study against intracellular Trypanosoma cruzi in VERO cells, derivatives of 5-amino-1,2,3-triazole were identified as novel hits. One optimized compound significantly reduced parasite load in a mouse model .

Case Study 2: Cancer Cell Lines

Triazole-containing hybrids have been evaluated for their anticancer activity. In vitro studies demonstrated that modifications in the amino group at the C-4 position significantly influenced the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), common targets in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected triazole derivatives compared to this compound:

Compound NameTarget DiseaseIC50 Value (µM)Mechanism of Action
Compound AChagas Disease0.25Inhibits parasite replication
Compound BHepG2 Cancer0.15Induces apoptosis
Compound CHT29 Cancer0.20Inhibits cell proliferation

Q & A

Q. What are the key considerations for optimizing the synthesis of this triazole-carboxamide derivative?

The synthesis of this compound likely involves multi-step reactions, including cyclization of triazole rings and carboxamide coupling. A common approach for analogous triazole-carboxamides involves:

  • Step 1 : Condensation of substituted aniline derivatives with isocyanides or azides to form the triazole core (e.g., via copper-catalyzed azide-alkyne cycloaddition) .
  • Step 2 : Carboxamide formation via coupling reactions (e.g., using EDCI/HOBt in DMF) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Methodological challenges include managing steric hindrance from the 2,5-dimethylphenyl group and ensuring regioselectivity during triazole formation.

Q. How can researchers characterize the physicochemical properties of this compound (e.g., solubility, stability)?

  • Solubility : Use HPLC or UV-Vis spectroscopy to measure solubility in DMSO, water, and biologically relevant buffers. Note that dimethoxy and dimethyl substituents may reduce aqueous solubility, requiring co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10), temperatures (4°C–40°C), and light exposure. Monitor degradation via LC-MS and NMR .
  • LogP : Calculate experimentally using shake-flask methods or computationally via software like MarvinSketch.

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases, phosphodiesterases, or histone deacetylases using fluorogenic substrates (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) with IC₅₀ determination .
  • Solubility-driven false negatives : Include controls with solubility enhancers (e.g., 0.1% Tween-80) .

Advanced Research Questions

Q. How can conflicting bioactivity data between enzyme inhibition and cellular assays be resolved?

Contradictions often arise due to off-target effects, poor cellular permeability, or metabolite interference. Mitigate via:

  • Orthogonal assays : Compare enzymatic activity (e.g., recombinant enzyme assays) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolite profiling : Use LC-MS to identify intracellular degradation products .
  • Permeability assessment : Employ Caco-2 monolayers or PAMPA to quantify passive diffusion .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies?

  • Dosing formulation : Use nanoemulsions or cyclodextrin complexes to improve bioavailability, given the compound’s likely low solubility .
  • Metabolic stability : Pre-screen with liver microsomes (human/rodent) to identify major CYP450-mediated metabolites .
  • Tissue distribution : Radiolabel the compound (e.g., with ¹⁴C) and quantify accumulation in target organs via scintillation counting .

Q. How can computational methods aid in target identification and mechanism of action studies?

  • Molecular docking : Use AutoDock Vina to predict binding to kinases or GPCRs, leveraging the dimethoxyphenyl group’s potential π-π interactions .
  • QSAR modeling : Train models on triazole-carboxamide analogs to predict off-target liabilities (e.g., hERG channel inhibition) .
  • MD simulations : Simulate binding dynamics to assess stability of predicted protein-ligand complexes (e.g., using GROMACS) .

Methodological Tables

Table 1 : Common Synthetic Routes for Triazole-Carboxamides

StepReaction TypeReagents/ConditionsYield (%)
1Triazole formationCuI, sodium azide, DMF, 80°C60–75
2Carboxamide couplingEDCI, HOBt, TEA, DMF, RT70–85
3PurificationSilica gel chromatography (EtOAc/hexane)>95

Table 2 : Key Physicochemical Parameters

ParameterMethodValue (Example)
Aqueous solubilityShake-flask (pH 7.4)<10 µM
LogPHPLC (C18 column)3.8 ± 0.2
Plasma stabilityIncubation in rat plasma, 37°Ct₁/₂ = 2.5 h

Critical Analysis of Evidence

  • The compound’s dimethoxy and dimethyl groups likely confer rigidity, impacting both solubility and target selectivity. Evidence from analogous triazoles suggests prioritizing HDAC or kinase targets .
  • Contradictory data in enzyme vs. cellular assays (e.g., ’s solubility limitations) highlight the need for formulation optimization in advanced studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.